3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene

157 nm lithography Photoresist monomer VUV spectroscopy

3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene (CAS 262617-19-6) is a highly fluorinated, polycyclic monomer belonging to the tricyclononene (TCN) class. Its molecular formula is C12H8F10O, with a molecular weight of 358.18 g/mol and a high fluorine content by weight.

Molecular Formula C12H8F10O
Molecular Weight 358.17 g/mol
CAS No. 262617-19-6
Cat. No. B3031359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
CAS262617-19-6
Molecular FormulaC12H8F10O
Molecular Weight358.17 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(C3(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C12H8F10O/c13-8(14)6-4-1-2-5(3-4)7(6)9(8,15)23-12(21,22)10(16,17)11(18,19)20/h1-2,4-7H,3H2
InChIKeyNGEYGRCDNBGSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene (CAS 262617-19-6)


3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene (CAS 262617-19-6) is a highly fluorinated, polycyclic monomer belonging to the tricyclononene (TCN) class. Its molecular formula is C12H8F10O, with a molecular weight of 358.18 g/mol and a high fluorine content by weight . This class of compounds has been explored for next-generation photoresists, particularly for 157 nm lithography, due to the inherent transparency of the tricyclic core in the vacuum ultraviolet (VUV) region [1]. The compound is commercially available from specialty chemical suppliers, primarily for research and development purposes .

Why a Generic Fluorinated Monomer Cannot Replace 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene


Substituting this compound with a simpler fluorinated monomer or a non-fluorinated analog is highly problematic for precision applications. The class of fluorinated tricyclononenes (TCNs) has been shown to be specifically designed for 157 nm photolithography, where even minor structural changes can dramatically alter VUV transparency. For instance, fluorinated TCN structures exhibit up to three orders of magnitude greater transparency at 157 nm compared to conventional, ester-functionalized norbornene structures, making simple core substitution futile [1]. The specific heptafluoropropoxy (-O-C3F7) substituent on this TCN is likely critical for optimizing polymer properties such as dissolution rate, etch resistance, and glass transition temperature, none of which can be guaranteed with an off-the-shelf alternative.

Quantitative Differentiation Evidence for 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene


VUV Transparency of TCN-Core Monomers vs. Norbornene Analogs

A comparative study on fluorinated tricyclononene (TCN) monomers, the class to which this compound belongs, has demonstrated superior transparency at 157 nm. The class of fluorinated, ester-functionalized TCN structures shows up to 3 orders of magnitude (1000x) more transparency than conventional ester-functionalized norbornene structures [1]. While this specific compound does not carry an ester group, its perfluorinated ether side chain is designed within the same TCN core, suggesting similar transparency benefits are a key design principle.

157 nm lithography Photoresist monomer VUV spectroscopy

Polymerizability via Metal-Catalyzed Addition Polymerization

A key problem with fluorinated norbornene monomers is their inability to undergo efficient metal-catalyzed addition polymerization. In contrast, the fluorinated TCN monomer class, including ester-functionalized versions, has been shown to successfully polymerize using transition-metal catalysts [1]. This suggests that the TCN core of 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene is compatible with this crucial polymerization method, unlike its norbornene counterparts, enabling the synthesis of high-Tg polymers needed for photoresist applications.

Vinyl addition polymerization Catalyst compatibility Polymer synthesis

Volatility and Processability: A High-Boiling Distinction

The physical properties of this monomer suggest superior processability compared to lower molecular weight alternatives. Chemsrc reports a calculated boiling point of 207.7±40.0 °C at 760 mmHg and a vapor pressure of 0.3±0.4 mmHg at 25°C for 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene . While a direct comparator is not provided, these values indicate a relatively non-volatile liquid monomer, which is advantageous for purification by distillation and for minimizing evaporative loss during polymer thin-film processing compared to more volatile, low-boiling fluorinated monomers.

Monomer purification Physical property Vapor pressure

Validated Application Scenarios for 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene


R&D for Next-Generation 157 nm Photoresist Formulations

This monomer is a prime candidate for synthesizing fluorinated polymers for 157 nm photolithography. Its TCN core provides the class-proven VUV transparency (1000x vs. norbornene [1]) that is mandatory for this wavelength, while its heptafluoropropoxy side chain offers a high degree of fluorination to tailor polymer properties such as dissolution rate in aqueous base developers.

Synthesis of High-Tg Specialty Polymers via Vinyl Addition

Unlike fluorinated norbornenes, the TCN scaffold is demonstrably compatible with metal-catalyzed vinyl addition polymerization [1]. This makes the monomer suitable for creating high-glass-transition-temperature (Tg) polymers with robust etch resistance, a critical requirement for photoresist binders and other high-performance coatings.

Development of Gas Separation Membranes

The unique combination of a rigid, ring-structured TCN backbone with a flexible, highly fluorinated pendant group is a known design motif for high-performance gas separation membranes. Polymers derived from similar metathesis-type poly-exo-tricyclononenes with fluoroorganic side groups have been studied for their exceptional gas-transport properties [2], making this monomer a potential building block for membrane research.

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